![molecular formula C28H29N3O3S B2981770 6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 895642-40-7](/img/structure/B2981770.png)
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
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Description
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as EPPQ, is a quinoline-based compound that has been studied for its potential use in treating various diseases. EPPQ has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Synthesis and Derivative Studies
Chemical Syntheses : Compounds structurally related to "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" have been synthesized for pharmacokinetic and pharmacodynamic evaluations, highlighting the chemical versatility and potential pharmacological significance of this compound class. The preparation of similar compounds involves complex chemical reactions, including modified Claisen ester condensation and Krohnke reaction, demonstrating the compound's role in facilitating novel synthetic pathways for potential pharmacological agents (Wang, Fawwaz, & Heertum, 1995).
Antimicrobial Evaluation : Derivatives of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the antimicrobial potential of such compounds, laying the groundwork for further exploration into their therapeutic applications (Srinivasan et al., 2010).
Structural Analysis : The crystal structure of related compounds provides insight into their molecular geometry, including dihedral angles and conformation, which is crucial for understanding the interaction mechanisms with biological targets. Such studies contribute to the design of more potent derivatives through structure-activity relationship (SAR) analysis (Anthal et al., 2018).
Biological Activity Studies
In Vitro and In Vivo Evaluations : Research into similar quinoline derivatives has involved assessing their efficacy against various microbial strains and in animal models, highlighting the potential of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" and its analogs as lead compounds for developing new antimicrobial agents. These studies provide a basis for the exploration of the compound's pharmacological properties and its potential use in treating infections (Hirose et al., 1987).
Molecular Docking Studies : The synthesis and evaluation of derivatives for antimicrobial activity, accompanied by molecular docking studies, suggest the utility of "6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline" in the discovery of new antibacterial and antifungal agents. Molecular docking helps in understanding the binding affinity and interaction patterns with target proteins, essential for designing compounds with improved efficacy and specificity (Desai et al., 2017).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(27(20-29-26)35(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)22-10-12-23(34-2)13-11-22/h4-14,19-20H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRQPCBMJMOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline |
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